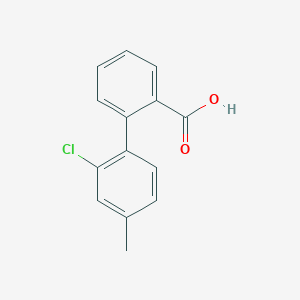
2-(2-Chloro-4-methylphenyl)benzoic acid
Cat. No. B6328555
Key on ui cas rn:
1220967-92-9
M. Wt: 246.69 g/mol
InChI Key: XGIJJTNHYROPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871934B2
Procedure details


To a mixture of ethanol (728 ml) and 2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester (337 g) was added 4N aqueous sodium hydroxide solution (728 ml), and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was cooled to room temperature, activated carbon (17 g) was added and the mixture was stirred overnight. The activated carbon was filtered off, and washed with 50 v/v % ethanol-water (200 ml). The filtrate was acidified by dropwise addition of acetic acid (500 ml) at room temperature. To this mixture, water (414 ml) was added dropwise at room temperature, and the mixture was stirred for 2 hr. This suspension was filtered, and the obtained solid was washed with 40 v/v % ethanol-water (250 ml), and dried under reduced pressure at 80° C. to give the title compound (203 g, 2 steps 85%).

Name
2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester
Quantity
337 g
Type
reactant
Reaction Step Two


Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=2[Cl:19])=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:19][C:13]1[CH:14]=[C:15]([CH3:18])[CH:16]=[CH:17][C:12]=1[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
728 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester
|
|
Quantity
|
337 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C(=CC=CC1)C1=C(C=C(C=C1)C)Cl
|
|
Name
|
|
|
Quantity
|
728 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 80° C. for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
activated carbon (17 g) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The activated carbon was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 v/v % ethanol-water (200 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was acidified by dropwise addition of acetic acid (500 ml) at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture, water (414 ml) was added dropwise at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hr
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the obtained solid was washed with 40 v/v % ethanol-water (250 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 80° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)C)C=1C(=CC=CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 203 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
